molecular formula C12H12IN3O B213629 N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide

N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide

Cat. No. B213629
M. Wt: 341.15 g/mol
InChI Key: XFQFFXDGBWPVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide, also known as EIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EIPA is a pyrazole derivative that has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (NHE) protein. In

Scientific Research Applications

N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been used in various scientific research applications due to its ability to inhibit the activity of the NHE protein. The NHE protein is involved in the regulation of intracellular pH and plays a crucial role in various physiological processes such as cell proliferation, migration, and apoptosis. N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of NHE in various cell types, including cancer cells, and has been studied for its potential use as an anti-cancer agent. N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as ischemic heart disease and hypertension.

Mechanism of Action

N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide inhibits the activity of the NHE protein by binding to its extracellular domain, thereby preventing the exchange of Na+ and H+ ions across the plasma membrane. This results in the inhibition of intracellular acidification and the activation of downstream signaling pathways that regulate various physiological processes.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a relatively low toxicity. However, N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has some limitations, including its low solubility in water and its potential to inhibit other ion transporters.

Future Directions

There are several future directions for the study of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide. One potential direction is the development of more potent and selective NHE inhibitors for the treatment of cancer and cardiovascular diseases. Another potential direction is the study of the downstream signaling pathways that are activated by the inhibition of NHE by N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide. Additionally, the potential use of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide in the treatment of inflammatory diseases and other pathological conditions should be further investigated.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide involves the reaction of 2-ethylphenylhydrazine with ethyl 4-iodobenzoate in the presence of a base, followed by the cyclization of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification by column chromatography.

properties

Product Name

N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide

Molecular Formula

C12H12IN3O

Molecular Weight

341.15 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-iodo-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H12IN3O/c1-2-8-5-3-4-6-10(8)15-12(17)11-9(13)7-14-16-11/h3-7H,2H2,1H3,(H,14,16)(H,15,17)

InChI Key

XFQFFXDGBWPVLY-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=NN2)I

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=NN2)I

Origin of Product

United States

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